molecular formula C24H28FN3O6S B6479258 N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorobenzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide CAS No. 1025032-61-4

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorobenzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide

Cat. No.: B6479258
CAS No.: 1025032-61-4
M. Wt: 505.6 g/mol
InChI Key: SIPKNICGPPZPJN-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a butanoyl group at the 4-position, a 4-fluorobenzenesulfonyl moiety at the 1-position of the ethyl backbone, and a terminal 4-methoxybenzamide group. Its design incorporates fluorinated and methoxy substituents, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O6S/c1-3-4-21(29)27-13-15-28(16-14-27)24(31)23(35(32,33)20-11-7-18(25)8-12-20)26-22(30)17-5-9-19(34-2)10-6-17/h5-12,23H,3-4,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPKNICGPPZPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Piperazine Derivatives

Piperazine-based compounds are widely explored for their pharmacological properties. Below is a comparative analysis of key analogs:

Compound Piperazine Substituent Sulfonyl/Amide Group Reported Activity Key Differences
Target Compound 4-Butanoyl 4-Fluorobenzenesulfonyl, 4-methoxybenzamide N/A (Hypothesized: kinase or protease inhibition) Unique fluorinated sulfonyl and methoxybenzamide groups.
N-[2-(4-Benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) Benzothiazol-2-yl Nitroimidazole-thioether, propanamide Antiproliferative (CC₅₀ > 100 µM) Lacks fluorinated sulfonyl group; nitroimidazole may reduce selectivity.
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide Benzyl 4-Chlorobenzenesulfonamide N/A Chloro substituent instead of fluoro; benzyl group may limit solubility.
4-Chloro-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-(2-methylbutyl)benzamide Pyridazinyl-methoxyphenyl 4-Chlorobenzamide N/A Pyridazine ring introduces aromatic stacking potential; lacks sulfonyl group.

Functional Group Impact on Pharmacokinetics

  • Fluorinated Sulfonyl Group: The 4-fluorobenzenesulfonyl moiety in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s 4-chlorobenzenesulfonamide) by resisting oxidative degradation .
  • Methoxybenzamide : This group may improve binding to hydrophobic pockets in target proteins, similar to 4-methoxyphenyl derivatives in .
  • Butanoyl vs. Benzothiazol/Aromatic Substituents: The butanoyl group on piperazine offers flexibility and moderate lipophilicity, contrasting with the rigid benzothiazol () or pyridazinyl () groups, which may restrict conformational adaptability .

Research Findings and Structural Optimization Trends

  • Antiproliferative Activity : Compounds like 4l () show moderate activity but lack selectivity (EC₅₀ > CC₅₀), suggesting that fluorination (as in the target compound) could improve therapeutic windows .
  • Solubility Considerations : Benzyl and chlorinated analogs () exhibit lower solubility than methoxy- or fluorinated derivatives, highlighting the target compound’s design advantages .

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